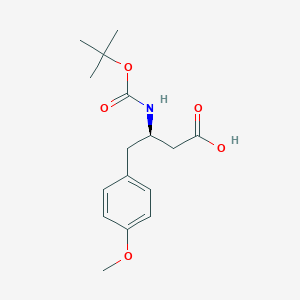

Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

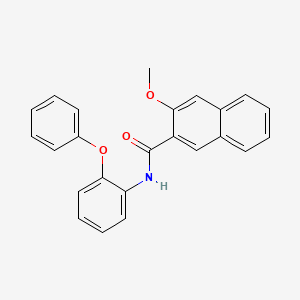

“Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is also known as “®-Boc-4-methoxy-b-Phe-OH” and “®-3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid”. It is used in peptide synthesis . The compound has a molecular weight of 295.33 .

Molecular Structure Analysis

The compound’s molecular structure can be represented by the SMILES stringCOc1ccc(cc1)C@@H=O)NC(=O)OC(C)(C)C . This indicates the presence of a methoxy group attached to a phenyl group, an amino group, and a butyric acid group.

Scientific Research Applications

Synthesis and Modification

The synthesis and functional modification of amino acids, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, play a critical role in various scientific fields, such as medicinal chemistry and peptide synthesis. Efficient synthesis methods have been developed for similar compounds, leveraging the chiral properties and the tert-butoxycarbonyl (Boc) protective group for amino acids, showcasing the importance of such compounds in the synthesis of more complex molecules (Pan et al., 2015). Additionally, the tert-butoxycarbonylation of amines using environmentally benign catalysts has been explored, underlining the eco-friendly approaches to modifying amino acids for various applications (Heydari et al., 2007).

Peptide Synthesis and Drug Development

In the realm of drug development and peptide synthesis, the Boc group's stability and resistance to racemization make N-Boc-protected amino acids crucial for peptide synthesis, including solid phase peptide synthesis. This highlights the role of Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid and similar compounds in the synthesis of peptides and their potential application in medicinal chemistry (Loffet et al., 1989).

Solubility and Thermodynamic Properties

The study of the solubility and thermodynamic properties of Boc-protected amino acids in various solvents provides essential insights into their behavior in different chemical environments, which is critical for their application in pharmaceutical formulation and chemical synthesis (Fan et al., 2016).

Conformational Analysis and Structural Studies

Conformational analysis and structural studies of amino acids and their derivatives, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, contribute to our understanding of their potential applications in designing peptides and proteins with desired properties and activities. Research in this area explores the structural characteristics and conformational preferences of these compounds, providing valuable insights for their application in biochemistry and molecular biology (Tressler et al., 2014).

Future Directions

properties

IUPAC Name |

(3R)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRAYHRGMMYMD-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2772388.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)

![2-chloro-N-(2-{[4-(propan-2-yl)phenyl]methyl}-2,3-dihydro-1H-pyrazol-3-ylidene)acetamide](/img/structure/B2772398.png)

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)

![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)